molecular formula C17H18N4OS B15010190 5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole

5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole

Cat. No.: B15010190
M. Wt: 326.4 g/mol
InChI Key: VEINBDTWJZYCRJ-UHFFFAOYSA-N
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Description

5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole is a tetrazole-based compound featuring a phenyl group at the 1-position and a thioether-linked 3,4-dimethylphenoxyethyl substituent at the 5-position. The 3,4-dimethylphenoxy group introduces steric bulk and lipophilicity, which may enhance membrane permeability, while the thioether linkage contributes to chemical stability compared to sulfonyl or oxygen analogs . This compound’s synthesis typically involves nucleophilic substitution or Mitsunobu reactions, as seen in related derivatives (e.g., coupling thiols with activated halides in PEG-400 with Bleaching Earth Clay catalysis) .

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

5-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-phenyltetrazole

InChI

InChI=1S/C17H18N4OS/c1-13-8-9-16(12-14(13)2)22-10-11-23-17-18-19-20-21(17)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3

InChI Key

VEINBDTWJZYCRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NN=NN2C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(3,4-dimethylphenoxy)ethyl chloride. The final step involves the reaction of this intermediate with 5-mercapto-1-phenyl-1H-tetrazole under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl and tetrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions on the phenyl ring could introduce various functional groups.

Scientific Research Applications

5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenoxy ring, tetrazole linkage (thioether vs. sulfonyl), and aryl groups. Below is a comparative analysis:

Compound Name Key Substituents Molecular Formula Melting Point (°C) Notable Properties/Activities Reference
5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole 3,4-Dimethylphenoxy, thioether C₁₇H₁₉N₄OS Not reported High lipophilicity, metabolic stability
5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole 4-Chlorobenzyl, 4-chlorophenyl, thioether C₁₆H₁₄Cl₂N₄O₂S 156–158 Enhanced halogen-driven bioactivity
5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole 4-Fluorophenethyl, sulfonyl C₁₅H₁₂FN₄O₂S Not reported Higher acidity, improved solubility
5-(4-Nitrophenyl)-1H-tetrazole 4-Nitrophenyl C₇H₅N₅O₂ 210–212 Strong electron-withdrawing effects
5-(4-Methoxyphenyl)-1H-tetrazole 4-Methoxyphenyl C₈H₇N₄O 185–187 Electron-donating group, moderate acidity

Toxicity and Stability

  • Dimethoxy and nitro groups () correlate with higher predicted acute toxicity (LD₅₀ < 500 mg/kg) compared to methylphenoxy analogs .
  • Thioether linkages in the target compound resist hydrolysis better than ester or sulfonate analogs, as demonstrated in stability studies of similar tetrazoles .

Research Findings and Data Tables

Table 1: Substituent Effects on Tetrazole Properties

Substituent Electron Effect logP (Predicted) Metabolic Stability Bioactivity Trend
3,4-Dimethylphenoxy Mildly donating 3.8 High Moderate antimicrobial
4-Chlorobenzyl Withdrawing 4.2 Moderate Strong antimicrobial
4-Nitrophenyl Strongly withdrawing 2.1 Low Enzyme inhibition
4-Methoxyphenyl Donating 2.5 High Weak activity

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